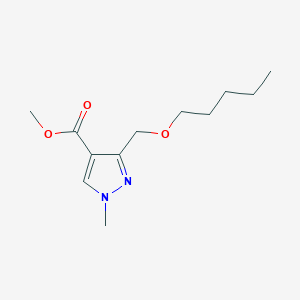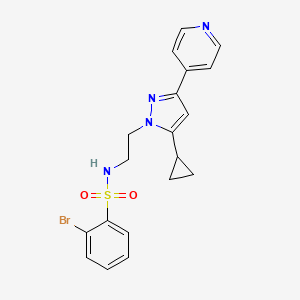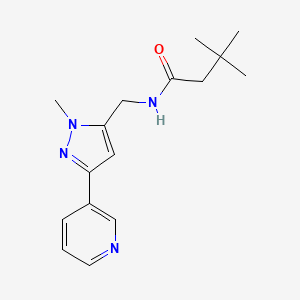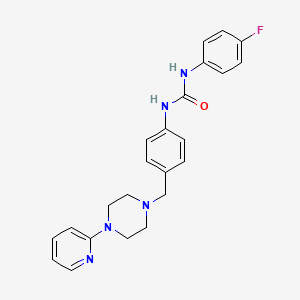
N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule with the molecular formula C18H12F4N4O2S2 . It has a molecular weight of 456.4 g/mol . The structure of the compound includes a trifluoromethylphenyl group, an oxadiazole ring, and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a trifluoromethyl group attached to a phenyl ring, which is connected to an oxadiazole ring through an aminoethylthio linker . The oxadiazole ring is further connected to a benzamide group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.4 g/mol and a computed XLogP3-AA value of 4.3, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area, a measure of the compound’s polarity, is 138 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
This compound is synthesized through a serendipitous regioselective reaction. Researchers achieved its synthesis by subjecting 3-mercapto[1,2,4]triazoles to a one-pot cascade reaction with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide). The resulting product is 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . The structures of the regioisomers were thoroughly characterized using heteronuclear 2D NMR experiments.
DNA-Groove Binding Properties
The synthesized analogs were primarily screened for their ability to bind with DNA. Specifically, they were tested against the DNA duplex d(CGCGAATTCGCG)₂ using molecular modeling tools. Among the compounds, one stood out: compound 14m. It demonstrated strong binding affinity (Kb = 1 × 10⁵ M⁻¹) with double-helical DNA, particularly within the minor groove. The stable complex formed through static quenching (Kq = 5.86 ± 0.11 × 10¹² M⁻¹ s⁻¹) . This finding highlights its potential as a DNA-groove binder for tumor cell targeting.
Antiviral Activity
While not directly related to DNA binding, it’s worth noting that certain indole derivatives (such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides) have been investigated for antiviral activity against RNA and DNA viruses . Although this specific compound was not mentioned in that context, it underscores the broader interest in similar chemical motifs.
Scalability and Atom Economy
The synthesis protocol offers facile scalability and excellent atom economy due to the use of readily available starting reactants. These features contribute to its sustainability and practical applicability in large-scale production .
Zukünftige Richtungen
The future research directions for this compound could include further investigation of its biological activity, such as its potential antimicrobial properties . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and interactions with various biological targets .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of effects .
Pharmacokinetics
The compound may be distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been found to have various effects, including anti-inflammatory and analgesic activities .
Eigenschaften
IUPAC Name |
N-[[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)13-6-8-14(9-7-13)24-15(27)11-30-18-26-25-16(29-18)10-23-17(28)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,23,28)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHEINQVCTUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)
![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)



![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)